5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene
Overview
Description
The compound "5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives and their synthesis, characterization, and properties, which can provide insights into the analysis of similar compounds. For instance, the synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds . Additionally, the use of brominated benzene derivatives as starting materials for organometallic synthesis is highlighted .
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve various strategies, including palladium-catalyzed cross-coupling reactions , treatment with dibromo compounds in acidic media , and nucleophilic reactions . These methods demonstrate the versatility of brominated benzene derivatives in synthetic chemistry, serving as precursors for more complex molecules.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be determined using techniques such as X-ray crystallography , , . These studies reveal the presence of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing and stability of the crystal structures. The presence of substituents like trifluoromethyl groups can significantly affect the electronic properties and reactivity of the benzene ring.
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions, serving as intermediates for the synthesis of other compounds. For example, they can undergo reactions with organometallic reagents to form phenylmagnesium, phenyllithium, and phenylcopper intermediates . These intermediates can then be used in further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromo and trifluoromethyl substituents can enhance the reactivity and alter the electronic properties of the benzene ring. The fluorescence properties of these compounds can also be of interest, as demonstrated by the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, is a versatile starting material in organometallic synthesis. It has been used to prepare synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, highlighting its utility in complex chemical synthesis (Porwisiak & Schlosser, 1996).
Electrosynthesis
In electrosynthesis, compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene and related bromobenzene derivatives, which are structurally similar to 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, have been synthesized. These compounds are characterized by chemically reversible oxidations, indicating potential applications in electrochemical studies (Fink et al., 1997).
Stereochemistry
The trifluoromethyl group, as present in 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, has been studied for its role in stereochemistry. For instance, research on relay propagation of crowding demonstrated that such groups can act as both emitters and transmitters of steric pressure, influencing the reactions and structures of organic compounds (Schlosser et al., 2006).
Aryne Chemistry
Compounds like 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene, which are structurally related to 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, play a key role in aryne chemistry. These have been used to generate intermediates and products like 1,2-dehydro-4-(trifluoromethoxy)benzene, showcasing the compound's utility in complex organic reactions (Schlosser & Castagnetti, 2001).
Industrial Applications
In an industrial context, derivatives of bromobenzenes like 3,5-bis(trifluoromethyl)benzoyl chloride have been synthesized from compounds structurally similar to 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene. Such processes have significant economic value, highlighting the compound's importance in industrial chemistry (Zhou, 2006).
Photolysis Studies
Photolysis of compounds like 5-bromo-1, 3-dimethyluracil in substituted benzenes, which are structurally analogous to 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene, has been investigated. This showcases the role of such compounds in understanding photolysis mechanisms and their potential applications in photochemistry (Seki et al., 1988).
Safety and Hazards
properties
IUPAC Name |
5-bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-5-3-7(10)4-8(6(5)2)9(11,12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINASRYWSBKQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244599 | |
Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
CAS RN |
80245-29-0 | |
Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80245-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dimethyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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